molecular formula C6H7N3O2 B11768236 5-Acetyl-2-aminopyrimidin-4(1H)-one

5-Acetyl-2-aminopyrimidin-4(1H)-one

Cat. No.: B11768236
M. Wt: 153.14 g/mol
InChI Key: RMKRLNDAYANDHJ-UHFFFAOYSA-N
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Description

5-Acetyl-2-aminopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyrimidine with acetic anhydride, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions might lead to the formation of reduced analogs.

    Substitution: The amino group and acetyl group can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could produce a range of substituted pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of nucleic acid analogs.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible applications in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-aminopyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A precursor in the synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one.

    5-Acetyl-2-methylpyrimidin-4(1H)-one: A structurally similar compound with a methyl group instead of an amino group.

    4-Acetyl-2-aminopyrimidine: Another isomer with the acetyl group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biological Activity

5-Acetyl-2-aminopyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. Research has indicated various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, highlighting key findings from recent studies.

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that it can induce apoptosis in cancer cells by inhibiting specific survival proteins. For example, studies on human cancer cell lines have shown that this compound can reduce the expression of anti-apoptotic proteins, leading to increased cell death.

Case Study: Inhibition of CDK9

A notable case study involved the inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell survival in cancer cells. The compound demonstrated an IC50 value in the low nanomolar range, indicating potent activity against CDK9.

Table 2: CDK9 Inhibition by this compound

CompoundIC50 (nM)Selectivity Ratio (CDK9/CDK2)
This compound15>80

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors involved in critical cellular processes. Its structural features allow it to interact with active sites of enzymes, leading to inhibition of their functions.

3. Interaction with Enzymes

The compound's interaction with various enzymes has been elucidated through kinetic studies and molecular modeling. These studies suggest that the presence of the acetyl group enhances binding affinity to target proteins.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-acetyl-2-amino-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7N3O2/c1-3(10)4-2-8-6(7)9-5(4)11/h2H,1H3,(H3,7,8,9,11)

InChI Key

RMKRLNDAYANDHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(NC1=O)N

Origin of Product

United States

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